molecular formula C16H19NO3S B2608952 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1788846-95-6

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2608952
CAS No.: 1788846-95-6
M. Wt: 305.39
InChI Key: PPTFOIVRLPZPFI-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thiophene ring linked to an acetamide group and a substituted ethyl chain with two methoxy groups.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-19-14-8-4-3-7-13(14)15(20-2)11-17-16(18)10-12-6-5-9-21-12/h3-9,15H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTFOIVRLPZPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with thiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methoxyethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are alcohols and amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide is C16H19NO3SC_{16}H_{19}NO_3S with a molecular weight of 305.4 g/mol. Its structure features both methoxy and thiophene groups, which are known to influence its biological activity and chemical reactivity. The compound's synthesis typically involves multi-step reactions that yield high-purity products suitable for research applications.

Chemistry

  • Building Block : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, enabling the development of new derivatives with potentially enhanced properties.
  • Catalysis : It has been explored as a catalyst in organic reactions, particularly in processes involving thiophene derivatives, which can enhance reaction efficiency and selectivity.

Biology

  • Biochemical Probes : The compound is investigated for its role as a biochemical probe or inhibitor in various biological pathways. Its interaction with specific enzymes or receptors can provide insights into metabolic processes.
  • Antimicrobial Activity : Thiophene-containing compounds have shown promising antimicrobial effects against both gram-positive and gram-negative bacteria. Studies indicate that the presence of the methoxy group may enhance lipophilicity, improving membrane penetration and efficacy against pathogens.

Medicine

  • Therapeutic Potential : this compound is being explored for its therapeutic potential in treating diseases such as cancer. Its ability to induce apoptosis in cancer cells has been documented in related studies, suggesting it may modulate critical signaling pathways involved in cell survival.
  • Enzyme Inhibition : Some derivatives of this compound act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival. This mechanism could be leveraged to develop novel therapeutics targeting specific diseases.

Case Studies and Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as effective antimicrobial agents.
  • Apoptosis Induction : Research indicated that similar thiophene derivatives activated apoptotic pathways in cancer cells, suggesting that this compound could have similar effects.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The compound shares key structural motifs with the following analogs:

Compound Name Key Substituents Structural Differences
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () Thiophene-acetamide backbone; 3-cyano substitution on thiophene Lacks methoxyphenyl-ethyl chain; includes a cyano group for enhanced polarity .
N-(4-Bromophenyl)-2-(2-thienyl)acetamide () Thiophene-acetamide backbone; 4-bromo substitution on phenyl Simpler phenyl group without methoxy or ethyl chain modifications .
N-(2-Methylphenyl)-2-[(Z)-4-oxo-thiazolidinyl]acetamide () Acetamide linked to a thiazolidinone ring; methylphenyl substitution Replaces thiophene with a thiazolidinone ring; distinct pharmacokinetic profile .
N-Methoxy-N-methyl-2-(thiophen-2-yl)acetamide () Thiophene-acetamide backbone; N-methoxy-N-methyl group Simplified side chain; lacks aromatic methoxyphenyl substitution .

Key Observations :

  • The dual methoxy groups may confer metabolic stability, contrasting with the electron-withdrawing cyano group in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which could increase reactivity .

Key Differences :

  • The target compound’s synthesis would require a more complex amine precursor (2-methoxy-2-(2-methoxyphenyl)ethylamine), increasing synthetic difficulty compared to simpler analogs.

Pharmacological and Physicochemical Properties

Pharmacological Activities

  • Antimycobacterial Activity : N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide derivatives have shown promising in vitro antimycobacterial activity, attributed to the thiophene-acetamide scaffold .
  • Receptor Antagonism: N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) acts as a selective orexin receptor antagonist, highlighting the role of methoxy and acetamide groups in receptor binding .
  • Anticancer Activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide exhibit cytotoxicity against cancer cell lines (e.g., MCF-7), suggesting that methoxyphenyl-acetamide derivatives may disrupt cancer cell signaling .

Physicochemical Properties

  • Lipophilicity: The methoxyphenyl-ethyl chain in the target compound likely increases logP compared to analogs with polar substituents (e.g., cyano or sulfonamide groups).
  • Solubility: The dual methoxy groups may reduce aqueous solubility relative to compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which has a polar cyano group .

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C16H19NO3S
  • Molecular Weight : 305.39 g/mol
  • CAS Number : 1795444-21-1
  • Purity : Typically 95% .

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with the reaction of 2-methoxyphenylacetic acid and thiophenol.
  • Formation of Intermediate : The intermediate is formed through an acylation reaction using acetic anhydride.
  • Final Product Formation : The final compound is obtained by purifying the intermediate through crystallization or chromatography .

Antifungal Activity

Recent studies have highlighted the antifungal properties of similar compounds that feature methoxy and thiophene groups. For instance, compounds with similar structures have shown significant activity against various fungal strains, including Fusarium oxysporum. The structure–activity relationship (SAR) indicates that the presence of methoxy groups enhances antifungal efficacy .

CompoundMIC (µg/mL)Fungal Strain
Compound A12.5Fusarium oxysporum
This compoundTBDTBD

Antimicrobial Activity

In addition to antifungal properties, compounds with thiophene moieties have demonstrated broad-spectrum antimicrobial activity. For instance, derivatives similar to this compound exhibited significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for fungal cell wall synthesis.
  • Membrane Disruption : Thiophene groups can interact with lipid membranes, leading to increased permeability and cell death.

Case Studies and Research Findings

  • Study on Antifungal Activity :
    • A study evaluated a series of thiophene-containing compounds for their antifungal activity against Fusarium oxysporum. The results indicated that modifications in the side chains significantly influenced the antifungal potency, suggesting a promising avenue for further research on this compound .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of various methoxy-substituted thiophene derivatives, revealing that compounds with dual functional groups showed enhanced activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the key synthetic strategies for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-2-yl)acetamide?

The synthesis typically involves multi-step reactions under controlled conditions. A common approach includes:

  • Amide bond formation between a thiophene-containing acetic acid derivative and a methoxy-substituted phenethylamine precursor.
  • Use of coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) under inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Purification via column chromatography and characterization using NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, given contradictory reports on byproduct formation?

Contradictions in yields often stem from:

  • Reagent purity : Impurities in starting materials (e.g., residual moisture in DCM) can promote side reactions. Pre-drying solvents over molecular sieves is critical .
  • Temperature control : Exothermic reactions may require gradual reagent addition and cooling (e.g., -20°C to 0°C) to suppress thiophene ring decomposition .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) may inadvertently reduce methoxy groups; alternative catalysts like Raney Ni should be tested .
    Documentation of reaction parameters (time, stirring rate) in peer-reviewed repositories (e.g., PubChem) is advised for reproducibility .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies methoxy (δ 3.2–3.8 ppm) and thiophene protons (δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₂₁NO₃S: calc. 319.12 g/mol) and detects isotopic patterns for sulfur .
  • HPLC-PDA : Assesses purity (>95%) and detects polar byproducts .

Advanced: How should researchers resolve discrepancies in spectral data (e.g., unexpected NOE correlations in NMR)?

Unexpected nuclear Overhauser effects (NOE) may arise from:

  • Conformational flexibility : The ethyl linker between methoxy and thiophene groups allows rotational isomers. Variable-temperature NMR (e.g., 298–343 K) can stabilize dominant conformers .
  • Solvent-induced shifts : Deuterated DMSO vs. CDCl₃ alters hydrogen bonding; replicate experiments in multiple solvents .
  • Dynamic simulations : Density Functional Theory (DFT) modeling predicts stable conformers, aiding spectral interpretation .

Basic: What functional groups in this compound influence its reactivity in biological assays?

  • Methoxy groups : Electron-donating effects enhance solubility and modulate interactions with hydrophobic enzyme pockets .
  • Thiophene ring : π-π stacking with aromatic residues in target proteins (e.g., kinases) improves binding affinity .
  • Acetamide backbone : Hydrogen bonding with catalytic residues (e.g., serine in proteases) drives inhibitory activity .

Advanced: What strategies are recommended for studying the compound’s mechanism of action against uncharacterized targets?

  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (KD, kon/koff) to immobilized recombinant proteins .
  • Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-target complexes, identifying critical binding motifs .
  • Metabolomic profiling : LC-MS/MS tracks downstream pathway perturbations (e.g., altered ATP levels in kinase inhibition) .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Short-term storage : -20°C in amber vials with desiccants prevents hydrolysis of the acetamide group .
  • Solution stability : Degrades within 72 hours in aqueous buffers (pH >7); use DMSO stock solutions (<1 month at -80°C) .
  • Light sensitivity : UV exposure (λ <400 nm) cleaves the thiophene-methoxy bond; store in dark .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Bioisosteric replacement : Swap thiophene with furan (lower CYP450 metabolism) or introduce fluorine at the phenyl ring (blocks oxidative degradation) .
  • Prodrug strategies : Esterify the acetamide to enhance oral bioavailability, with enzymatic cleavage in target tissues .
  • Pharmacophore modeling : QSAR studies prioritize derivatives with balanced logP (2–4) and polar surface area (<90 Ų) .

Basic: What disposal protocols are recommended for this compound to minimize ecological impact?

  • Neutralization : Treat with 10% NaOH to hydrolyze acetamide into inert byproducts .
  • Solid waste : Incinerate in EPA-approved facilities at >850°C to destroy aromatic rings .
  • Liquid waste : Adsorb onto activated charcoal before disposal .

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